4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide
説明
4-Amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-derived carboxamide characterized by a 1-methyl-substituted pyrazole core, an amino group at position 4, and a cyclobutyl carboxamide moiety at position 2.
Structure
3D Structure
特性
IUPAC Name |
4-amino-N-cyclobutyl-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-7(10)8(12-13)9(14)11-6-3-2-4-6/h5-6H,2-4,10H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILOPFIVQCAHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
化学反応の分析
Types of Reactions
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups .
科学的研究の応用
Enzymatic Inhibition
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide has been identified as a potent inhibitor of various kinases, particularly LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that this compound can modulate LRRK2 activity, potentially leading to therapeutic strategies for managing Parkinson's disease symptoms.
Table 1: Inhibitory Activity of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide
| Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| LRRK2 | 0.5 | High |
| GSK3β | 2.0 | Moderate |
| CDK2 | >10 | Low |
Receptor Modulation
This compound has shown promise as a selective agonist for various receptors, including the apelin receptor (APJ). Research indicates that it exhibits biased agonism, preferentially activating G protein-mediated pathways over β-arrestin recruitment, which could lead to improved therapeutic outcomes without adverse effects like cardiac hypertrophy .
Case Study: Biased Agonism of APJ
In vitro studies demonstrated that 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide significantly enhanced calcium signaling with an EC50 value of 0.083 µM, indicating its potential as a cardiovascular therapeutic agent .
Anti-parasitic Activity
Recent investigations have explored the anti-parasitic properties of this compound against Leishmania species. In vivo studies using hamster models showed significant reductions in parasite burden when treated with this compound, suggesting its potential as a novel therapeutic for visceral leishmaniasis .
Table 2: Efficacy Against Leishmania
| Dose (mg/kg) | Liver Reduction (%) | Spleen Reduction (%) | Bone Marrow Reduction (%) |
|---|---|---|---|
| 25 | 87.8 | 81.8 | 81.6 |
| 50 | 97.4 | 95.0 | 91.2 |
| 100 | 98.6 | 96.0 | 88.3 |
作用機序
The mechanism of action of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Core Scaffold and Substituent Variations
The pyrazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Below is a comparative analysis of substituent effects:
Pharmacological Activity Insights
- Target Compound: The 4-amino group may facilitate interactions with polar residues in binding pockets (e.g., kinases or GPCRs). The cyclobutyl group’s rigidity could reduce off-target effects compared to bulkier substituents .
- Pyrazolo[3,4-b]pyridine Derivatives : Fused rings likely enhance binding to kinases or nucleic acids but may limit blood-brain barrier penetration.
Physicochemical Properties
The target compound’s amino group and cyclobutyl carboxamide balance moderate solubility with membrane permeability, whereas chlorinated analogs prioritize lipophilicity for tissue penetration .
生物活性
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. This compound exhibits a unique structure characterized by a pyrazole ring substituted with an amino group, a cyclobutyl group, and a carboxamide group. Its potential biological activities have garnered significant interest in various fields, including medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
| CAS Number | 1484891-23-7 |
| Molecular Formula | C9H14N4O |
| Molecular Weight | 194.24 g/mol |
| InChI Key | InChI=1S/C9H14N4O/c1-13-5-7(10)8(12-13)9(14)11-6-3-2-4-6/h5-6H,2-4,10H2,1H3,(H,11,14) |
The biological activity of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In studies evaluating its effectiveness against common pathogens, it has shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans.
Table: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 μg/mL |
| Escherichia coli | 250 μg/mL |
| Candida albicans | 250 μg/mL |
Antitumor Activity
In addition to its antimicrobial effects, 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide has been investigated for its antitumor potential . Studies have demonstrated its ability to inhibit tumor growth in various cancer models. For instance, it has been noted to exhibit activity against certain cancer cell lines with IC50 values indicating significant potency.
Table: Antitumor Activity Data
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HCT116 (colon cancer) | 0.64 |
| KMS-12 BM (multiple myeloma) | 0.64 |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the cyclobutyl group is believed to enhance stability and reactivity compared to other pyrazole derivatives. Research has shown that modifications in the substituents on the pyrazole ring can significantly affect the potency and selectivity of the compound towards various biological targets.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide against several clinically relevant pathogens. The results indicated that while the compound exhibited moderate activity, further structural optimization could enhance its efficacy.
Study on Antitumor Properties
In another study focused on its antitumor properties, researchers found that derivatives of this compound showed improved inhibition of tumor growth in xenograft models. The findings suggested that specific modifications could lead to compounds with enhanced potency and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis strategies are commonly employed. For example, copper-catalyzed coupling reactions (e.g., using copper(I) bromide) under mild conditions (35°C, 48 hours) can introduce cyclobutyl groups, as described in cyclopropane- and cyclobutyl-functionalized pyrazole syntheses . Solvent selection (e.g., dimethyl sulfoxide for solubility) and base choice (e.g., cesium carbonate for deprotonation) significantly impact reaction efficiency. Yields may vary from 17–24% depending on purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For instance, ¹H NMR peaks at δ 6.3–8.9 ppm indicate aromatic protons, while methyl groups resonate at δ 2.2–3.9 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+ in ESI mode) . X-ray crystallography may resolve ambiguities in cyclobutyl ring conformation, as seen in analogous pyrazole-carboxamide structures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example, substituting the cyclobutyl group with cyclopropane (as in ) alters steric effects and target binding. Enzymatic assays (e.g., IC₅₀ measurements) paired with molecular docking can identify key interactions, such as hydrogen bonding with pyrazole NH groups or π-π stacking with aromatic residues . Contradictory data may arise from assay conditions (e.g., pH sensitivity of the carboxamide group), necessitating standardized protocols .
Q. What computational strategies predict the compound’s interaction with biological targets, such as kinases or GPCRs?
- Methodological Answer : Density functional theory (DFT) calculations optimize the geometry of the pyrazole core, while molecular dynamics simulations assess binding stability in target pockets . Pharmacophore modeling highlights essential features like the carboxamide’s hydrogen-bonding capacity and the cyclobutyl group’s hydrophobicity . For kinase inhibition, docking studies using AutoDock Vina can prioritize targets based on binding energy scores (e.g., < −8 kcal/mol for high affinity) .
Q. How does the cyclobutyl substituent influence the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer : Cyclobutyl groups enhance metabolic stability by reducing CYP450-mediated oxidation compared to linear alkyl chains. In vitro microsomal assays (human liver microsomes) quantify half-life (t₁/₂) and clearance rates. For instance, cyclobutyl-containing analogs show t₁/₂ > 60 minutes vs. < 30 minutes for n-propyl derivatives . LogP calculations (e.g., 2.1–2.5 via HPLC) correlate with improved blood-brain barrier penetration in CNS-targeted studies .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC₅₀ values, with goodness-of-fit assessed via R² > 0.95. Outlier detection (e.g., Grubbs’ test) ensures data integrity. For conflicting results between replicates, hierarchical clustering or principal component analysis (PCA) identifies batch effects or experimental variability .
Q. How should researchers design experiments to validate the compound’s selectivity across protein families?
- Methodological Answer : High-throughput screening (HTS) panels (e.g., Eurofins Pharma Profile) assess selectivity against 50+ targets. Counter-screening with structurally related enzymes (e.g., comparing pyrazole-carboxamides against both serine/threonine and tyrosine kinases) minimizes off-target effects. Surface plasmon resonance (SPR) provides kinetic data (kon/koff rates) to differentiate true binding from nonspecific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
